N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine
CAS No.:
Cat. No.: VC14637032
Molecular Formula: C27H32N2O3S
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine -](/images/structure/VC14637032.png)
Specification
Molecular Formula | C27H32N2O3S |
---|---|
Molecular Weight | 464.6 g/mol |
IUPAC Name | N-benzyl-1-(4-methoxyphenyl)sulfonyl-N-(2-phenylethyl)piperidin-4-amine |
Standard InChI | InChI=1S/C27H32N2O3S/c1-32-26-12-14-27(15-13-26)33(30,31)29-20-17-25(18-21-29)28(22-24-10-6-3-7-11-24)19-16-23-8-4-2-5-9-23/h2-15,25H,16-22H2,1H3 |
Standard InChI Key | ZZECDRDKNAGEKY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Stereochemical Considerations
The compound’s core consists of a piperidine ring, a six-membered amine heterocycle, substituted at position 1 with a 4-methoxyphenylsulfonyl group. The sulfonamide moiety (–SO₂–) is electron-withdrawing, potentially influencing the molecule’s electronic distribution and binding affinity toward biological targets . At position 4 of the piperidine ring, a secondary amine is functionalized with both a benzyl group (C₆H₅–CH₂–) and a 2-phenylethyl chain (–CH₂CH₂–C₆H₅). This dual substitution creates steric congestion, which may restrict rotational freedom and stabilize specific conformations critical for receptor interactions .
Conformational Dynamics
Synthetic Strategies and Optimization
The synthesis of N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine likely involves multi-step sequences, drawing from established methodologies for piperidine functionalization.
Key Intermediate: 4-Aminopiperidine
4-Aminopiperidine serves as the foundational scaffold. Its synthesis via aza-Michael reactions, as demonstrated in the preparation of 2-substituted-4-piperidones , offers a stereocontrolled route. For example, divinyl ketones (e.g., 7a–e ) undergo cyclization with benzylamine to yield 4-piperidones, which are subsequently reduced to 4-aminopiperidines.
Table 1. Hypothetical Synthetic Yields for Key Steps
Step | Reagents/Conditions | Yield (%) | Citation |
---|---|---|---|
Piperidine cyclization | Benzylamine, reflux | 65–79 | |
Sulfonylation | 4-MeO-PhSO₂Cl, NaHCO₃ | 72–85 | |
N-Alkylation | BnBr, K₂CO₃, CH₃CN | 58–67 |
Comparative Analysis with Structural Analogs
Donepezil Analogues
Donepezil (1) features an unsubstituted piperidine ring, enabling optimal penetration into AChE’s narrow gorge. Introducing substituents at position 1 (e.g., sulfonamide) and position 4 (e.g., benzyl) in the target compound may alter binding kinetics. For instance, 2-substituted-4-piperidones (8a–e ) show reduced AChE inhibition when bulky groups are present, suggesting steric hindrance as a critical factor.
Antihypertensive Piperidines
Compound 3a , a 1-isopropyl-2-acylpiperidine, demonstrates that N-alkylation enhances cardiovascular activity. The target compound’s N-(2-phenylethyl) group may similarly modulate ion channel interactions, though its sulfonamide group introduces polar characteristics absent in 3a.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume